molecular formula C26H42O6 B3010597 Simvastatin acid-d3 CAS No. 1309272-51-2

Simvastatin acid-d3

Katalognummer B3010597
CAS-Nummer: 1309272-51-2
Molekulargewicht: 453.634
InChI-Schlüssel: PLNPEDNGLSMHOD-NLCCXZAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Human Hepatic Metabolism of Simvastatin Hydroxy Acid

Simvastatin hydroxy acid (SVA), the active metabolite of simvastatin, primarily undergoes metabolism in the liver through the action of cytochrome P450 (CYP) isoforms. The study found that CYP3A4/5 plays a dominant role in the metabolism of SVA, with CYP2C8 contributing to a lesser extent. Other major CYP isoforms, including CYP2D6, were not involved in the hepatic metabolism of SVA. This suggests that the metabolism of simvastatin and its derivatives is highly specific to certain enzymes within the liver .

Synthesis and Characterization of Simvastatin Intercalation in LDHs

Simvastatin has been explored for its potential in bone generation, with controlled delivery being a key factor. The research introduced layered double hydroxide (LDH) as a novel drug delivery system for simvastatin. The study demonstrated that the intercalation, surface bonding, and release behavior of simvastatin from LDHs vary depending on the type of LDH and the synthesis process used. Notably, nitrate-based LDHs showed a sustained drug delivery profile, which could be beneficial for bone tissue repair applications .

Simvastatin's Effect on Vitamin D Status and Lipid Profile

Clinical trials have investigated the effects of simvastatin on vitamin D status and lipid profiles. The findings indicated that simvastatin effectively reduces cholesterol and low-density lipoprotein levels but does not influence vitamin D status. However, an inverse association was observed between triglyceride levels and vitamin D status, suggesting that vitamin D may impact the lipid profile and cardiovascular health .

Glucose Uptake Inhibition by Simvastatin

Simvastatin has been shown to inhibit glucose uptake activity and GLUT4 translocation in C2C12 myotubes. This effect is reversible and is associated with the suppression of the insulin receptor (IR)/IR substrate (IRS)/Akt signaling cascade. The study provides insight into the mechanism by which statins may affect insulin sensitivity and contribute to the risk of new-onset diabetes .

Interaction of Simvastatin with Phospholipid Membranes

The interaction of simvastatin with different types of phospholipid membranes has been studied, revealing that simvastatin's effects on membrane structure and dynamics depend on the lipid composition. Simvastatin showed an ordering effect on anionic DPPG membranes but had a disordering effect on zwitterionic DPPC membranes. These interactions could be critical for understanding the pharmacological activity of simvastatin and its effects on cell membranes .

Cholesterol Synthesis Inhibition by Simvastatin in Familial Hypercholesterolemia

Simvastatin has been evaluated for its cholesterol-lowering effects in patients with heterozygous familial hypercholesterolemia. The drug was well-tolerated and led to significant reductions in low-density lipoprotein cholesterol and triglycerides, as well as an increase in high-density lipoprotein cholesterol. These results confirm simvastatin's potency as a cholesterol synthesis inhibitor .

Neuroprotective Effects of Simvastatin

Research has indicated that simvastatin possesses neuroprotective effects, which may be mediated through the PI3K/AKT/caspase 3 pathway and anti-inflammatory responses. This suggests that simvastatin could have therapeutic potential beyond its cholesterol-lowering properties, particularly in conditions like Parkinson's disease .

Simvastatin and Vitamin D Metabolites in Familial Hypercholesterolemia

A study monitoring the plasma levels of vitamin D metabolites during simvastatin therapy in patients with familial hypercholesterolemia found that simvastatin increased the levels of these metabolites in a dose-dependent manner. This highlights the importance of monitoring vitamin D metabolites during simvastatin therapy .

Energetics and Structure of Simvastatin

The energetics and structure of simvastatin have been investigated through a combination of experimental and computational methods. The research provided insights into the crystalline form of simvastatin and its behavior upon melting. The findings contribute to the understanding of the physical properties of simvastatin, which is important for its production and use as a pharmaceutical .

Determination of Simvastatin and Its Hydroxy Acid Form in Human Plasma

A method for the simultaneous determination of simvastatin and its hydroxy acid form in human plasma has been developed. This high-performance liquid chromatography method with UV detection is suitable for pharmacological and pharmacokinetic studies, offering a fast, simple, and accurate way to measure simvastatin levels in plasma .

Wissenschaftliche Forschungsanwendungen

Osteoblastic Differentiation and Bone Health

Simvastatin, a pro-drug inhibiting cholesterol synthesis, has been shown to have anabolic effects on bone by promoting osteoblastic differentiation. It enhances alkaline phosphatase activity and mineralization in osteoblastic cells, suggesting potential uses in treating metabolic bone diseases like osteoporosis (Maeda et al., 2001).

Hepatotoxicity Mechanism Study

Simvastatin's adverse effects on the liver have been studied through proteomic and transcriptomic analysis. This research provides insights into the toxic pathways induced by simvastatin, which is crucial for understanding its impact on liver cells (Cho et al., 2013).

Anti-Inflammatory Properties in Infectious Diseases

Simvastatin exhibits anti-inflammatory effects, particularly in the context of Staphylococcus aureus α-toxin. It significantly reduces leukocyte-endothelial cell interactions, suggesting potential therapeutic applications in various infectious diseases (Pruefer et al., 2002).

Role in Inflammatory Arthritis

In a Th1-driven model of murine inflammatory arthritis, simvastatin has shown significant inhibitory effects on developing and clinically evident arthritis, independent of cholesterol concentrations. This highlights its potential for treating inflammatory arthritis (Leung et al., 2003).

Enhancing Simvastatin Bioconversion

Research has focused on improving the bioconversion of simvastatin in Escherichia coli. By deleting specific genes, the efficiency of whole-cell biocatalytic conversion is enhanced, making the production process more robust and economically attractive (Xie et al., 2007).

Diabetic Cardiomyopathy Treatment

Simvastatin ameliorates diabetic cardiomyopathy by attenuating oxidative stress and inflammation in rats. It improves various cardiac and metabolic parameters, suggesting its utility in treating this condition (Al-Rasheed et al., 2017).

Cognitive Outcome Improvement in Traumatic Brain Injury

Simvastatin has shown benefits in improving cognitive outcomes following severe traumatic brain injury in rats, suggesting its potential application in neuroprotective strategies for such injuries (Mountney et al., 2016).

Migraine Prevention

A combination of simvastatin and vitamin D3 has been effective in preventing episodic migraine, offering a novel approach to migraine management (Buettner et al., 2017).

Bone Repair Enhancement

Simvastatin has been used in controlled-release formulations to enhance bone repair. This application in localized drug delivery systems shows promise for treating bone defects and osteonecrosis (Tai et al., 2013).

Engineering Yeast for Simvastatin Production

Efforts have been made to engineer Saccharomyces cerevisiae for the direct production of simvastatin. This approach presents an alternative and potentially more efficient method for producing this medication (Bond & Tang, 2019).

Wirkmechanismus

Target of Action

Simvastatin acid-d3 primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a cholesterol precursor . This inhibition results in a decrease in the production of cholesterol and several other compounds involved in lipid metabolism and transport .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonate and downstream products, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This leads to a decrease in the levels of these lipids in the body, thereby reducing the risk of cardiovascular disease .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract but is highly extracted by the liver, with only about 7% of the dose reaching the general circulation intact . It is extensively bound to plasma proteins and is primarily metabolized by CYP3A4 . The time to reach maximum concentration (Cmax) is about 1.8 hours for simvastatin and 4.2 hours for simvastatin acid . The bioavailability of simvastatin is about 5% .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of cholesterol and other lipids, leading to a decrease in their levels in the body . This results in a reduced risk of cardiovascular disease . Simvastatin has also been shown to alter several cellular mechanisms, induce apoptosis, and have anti-tumor and anti-inflammatory actions .

Action Environment

Environmental factors, particularly the gut microbiome, can influence the action, efficacy, and stability of this compound . The gut microbiome can affect drug efficacy through complex interactions with bile acids, which can significantly impact drug pharmacokinetics . For instance, increased plasma concentration of simvastatin positively correlates with higher levels of several secondary bile acids . Therefore, the gut microbiome and environmental influences should be considered in the study and management of cardiovascular disease .

Safety and Hazards

In rare cases, simvastatin can cause a condition that results in the breakdown of skeletal muscle tissue, potentially leading to kidney failure . It is also known to cause muscle pain, digestive problems and mental fuzziness in some people .

Biochemische Analyse

Biochemical Properties

Simvastatin Acid-d3, like other statins, competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol and other isoprenoids, thereby regulating lipid metabolism .

Cellular Effects

This compound has been shown to influence various cellular processes. It can reduce cellular viability, particularly in cancerous cell lines . It also affects mitochondrial function, leading to changes in cellular energy production . Furthermore, it can influence gene expression, potentially altering the function of various cellular proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other isoprenoids . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the cell surface, enhancing the uptake of LDL cholesterol from the bloodstream .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to cause a significant reduction in cellular viability over a concentration range of 0.3–100 µM after 24 hours of exposure . The effects of this compound are transient, as discontinuation of the drug can restore cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. High doses of this compound have been associated with muscle toxicity in dogs . The development of such side effects has been shown to occur at dosage levels significantly higher than those used clinically, indicating a wide margin of safety .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonic acid . This leads to a decrease in the production of cholesterol and other isoprenoids . This compound is metabolized in the liver via the cytochrome P450 system .

Transport and Distribution

This compound is well absorbed from the intestine and undergoes extensive first-pass metabolism in the liver, which reduces its systemic bioavailability . It is transported across cell membranes into bacteria cells, leading to bioaccumulation over time . The presence of bile acids has been shown to augment this process .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver, where it exerts its cholesterol-lowering effects . It is also found in other tissues, including the intestine, due to its systemic circulation

Eigenschaften

IUPAC Name

(4S,6R)-8-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-methyl-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-4,6-dihydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O6/c1-6-26(4,5)25(31)32-22-14-16(2)13-18-8-7-17(3)21(24(18)22)11-9-19(27)15-20(28)10-12-23(29)30/h7-8,13,16-17,19-22,24,27-28H,6,9-12,14-15H2,1-5H3,(H,29,30)/t16-,17-,19+,20-,21-,22-,24-/m0/s1/i4D3/t16-,17-,19+,20-,21-,22-,24-,26?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNPEDNGLSMHOD-NLCCXZAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.